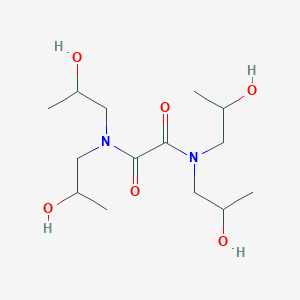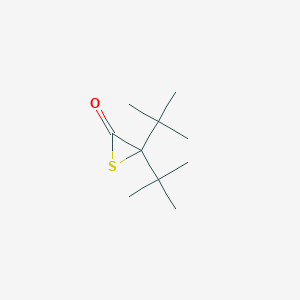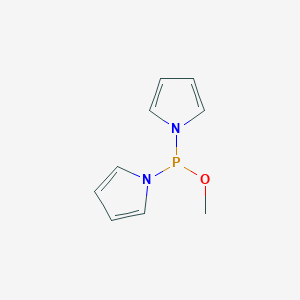
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is typically synthesized through the reaction of ethylenediamine with propylene oxide. The reaction involves the addition of propylene oxide to ethylenediamine in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions . The reaction can be represented as follows:
C2H4(NH2)2+4C3H6O→C14H32N2O4
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves large-scale reactors where ethylenediamine and propylene oxide are continuously fed into the system. The reaction is carried out at elevated temperatures (around 150-200°C) and pressures (10-20 atm) to ensure complete conversion of the reactants . The product is then purified through distillation and crystallization processes to obtain the desired purity.
化学反应分析
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halides and alkyl derivatives.
科学研究应用
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide has a wide range of applications in scientific research, including:
Biology: Acts as a biological buffer and reagent for manganese, facilitating various biochemical assays.
Industry: Employed as a plasticizer, surfactant solubilizer, and curing agent for epoxy resins.
作用机制
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves its ability to form stable complexes with metal ions due to its chelating properties. The hydroxyl groups and amino groups in the compound coordinate with metal ions, forming stable chelates. This property is particularly useful in catalysis and biochemical assays where metal ion stabilization is required .
相似化合物的比较
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetraacetic acid (EDTA): A widely used chelating agent with similar metal ion binding properties.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another ethylenediamine derivative with hydroxyl groups, used in similar applications.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is unique due to its specific combination of hydroxyl and amino groups, which provides enhanced chelating and crosslinking capabilities compared to other similar compounds. Its ability to act as a catalyst, plasticizer, and surfactant solubilizer makes it highly versatile in various industrial and scientific applications .
属性
CAS 编号 |
64165-37-3 |
|---|---|
分子式 |
C14H28N2O6 |
分子量 |
320.38 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrakis(2-hydroxypropyl)oxamide |
InChI |
InChI=1S/C14H28N2O6/c1-9(17)5-15(6-10(2)18)13(21)14(22)16(7-11(3)19)8-12(4)20/h9-12,17-20H,5-8H2,1-4H3 |
InChI 键 |
MVHRZQPHASWUSL-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(CC(C)O)C(=O)C(=O)N(CC(C)O)CC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)



![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)







![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
